2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline
Brand Name: Vulcanchem
CAS No.: 104615-61-4
VCID: VC4141471
InChI: InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19)
SMILES: C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)F)N
Molecular Formula: C14H11FN4
Molecular Weight: 254.268

2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline

CAS No.: 104615-61-4

Cat. No.: VC4141471

Molecular Formula: C14H11FN4

Molecular Weight: 254.268

* For research use only. Not for human or veterinary use.

2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline - 104615-61-4

Specification

CAS No. 104615-61-4
Molecular Formula C14H11FN4
Molecular Weight 254.268
IUPAC Name 2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline
Standard InChI InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19)
Standard InChI Key MWMAAXKFEKWWEK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)F)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a 1,2,4-triazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with an aniline group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . The aniline moiety provides a primary amine group, enabling participation in hydrogen bonding and electrophilic substitution reactions.

Table 1: Basic Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁FN₄
Molecular Weight254.27 g/mol
CAS Number104615-61-4
IUPAC Name2-[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline
SMILESC1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)F

Synthesis and Characterization

Spectroscopic Characterization

Triazole derivatives are characterized using:

  • Infrared (IR) Spectroscopy: To identify N–H stretches (≈3,300 cm⁻¹) and C=N vibrations (≈1,600 cm⁻¹) .

  • ¹H NMR: Peaks for aromatic protons (δ 6.5–8.0 ppm), NH₂ groups (δ ≈5.0 ppm), and triazole protons (δ ≈8.5 ppm) .

  • UV-Vis Spectroscopy: Absorption bands in the range of 250–300 nm due to π→π* transitions in the aromatic and triazole systems .

Biological Activities

Table 2: Comparative Bioactivity of Triazole Analogs

CompoundTarget PathogenMIC/EC₅₀Reference
Clinafloxacin-triazole hybridMRSA0.25–1 μg/mL
Ciprofloxacin-triazole hybridE. coli0.046–3.11 μM
5-(2-Aminothiazol-4-yl)-triazoleS. aureus0.5–1 μM

The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the aniline moiety may facilitate interactions with bacterial enzymes .

Computational and Material Science Insights

Density Functional Theory (DFT) Studies

DFT analyses of triazole derivatives reveal:

  • HOMO-LUMO Gaps: Compound 7c (a structural analog) exhibited a low band gap of 4.618 eV, indicating high reactivity .

  • NLO Properties: Hyperpolarizability values (β = 6.317 × 10⁻³⁰ esu) suggest potential in optoelectronics .

Molecular Docking

Docking studies of similar compounds into C. albicans CYP51 revealed:

  • Hydrophobic Interactions: Fluorophenyl groups anchor the ligand in enzyme pockets.

  • Heme Coordination: Triazole nitrogen atoms coordinate with the iron center, disrupting ergosterol synthesis .

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